molecular formula C9H6ClNO3 B2647909 trans-4-Nitrocinnamoyl chloride CAS No. 61921-33-3

trans-4-Nitrocinnamoyl chloride

Cat. No. B2647909
CAS RN: 61921-33-3
M. Wt: 211.6
InChI Key: RUPXNPWALFDXJD-ZZXKWVIFSA-N
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Description

“trans-4-Nitrocinnamoyl chloride” is an organic compound with the linear formula O2NC6H4CH=CHCOCl . It is used as a derivatization reagent for the analysis of perhexiline and its monohydroxy metabolite in plasma by HPLC .


Molecular Structure Analysis

The molecular formula of “trans-4-Nitrocinnamoyl chloride” is C9H6ClNO3 . Its molecular weight is 211.60 . The structure contains a nitro group (NO2) attached to a phenyl ring, which is connected to a carbon-carbon double bond (C=C), and finally a carbonyl chloride group (COCl) .


Physical And Chemical Properties Analysis

“trans-4-Nitrocinnamoyl chloride” is a powder with a density of 1.4±0.1 g/cm3 . It has a boiling point of 319.6±17.0 °C at 760 mmHg . The compound has a molar refractivity of 53.6±0.3 cm3 . It has 4 hydrogen bond acceptors and 3 freely rotating bonds .

Scientific Research Applications

Corrosion Inhibition

  • Application in Surface Interactions and Corrosion Inhibition : A study demonstrated that yttrium 4-nitrocinnamate, a derivative of 4-nitrocinnamoyl chloride, effectively inhibits corrosion in steel. This is attributed to the formation of protective oxide/hydroxide layers, showcasing its potential in corrosion protection systems (Hiển et al., 2017).

Antitumor and Anti-inflammatory Effects

  • Antitumor and Anti-inflammatory Properties : A mesoionic derivative of 4-nitrocinnamoyl chloride, specifically 4-phenyl-5-[4-nitrocinnamoyl]-1,3,4-thiadiazolyl-2-phenylamine chloride, has been identified to possess antitumor and anti-inflammatory effects. These effects were evaluated through its metabolism and toxicity in mice, indicating its potential in chemotherapeutic applications (Romão et al., 2009).

Material Science and Chemistry

  • Synthesis of Oxazoles : A reaction involving trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates and nitriles in the presence of tin(IV) chloride leads to the formation of trisubstituted oxazoles, demonstrating the role of 4-nitrocinnamoyl chloride derivatives in organic synthesis (Selvi & Srinivasan, 2014).

Photocrosslinking Properties

  • Copolymers for Photocrosslinking : 4-(4′-Nitrocinnamoyl)phenyl acrylate, another derivative, was used to create copolymers with glycidyl methacrylate. These copolymers exhibit significant photocrosslinking properties, relevant in materials science for creating light-sensitive materials (Subramanian & Reddy, 2002).

Pharmaceutical Research

  • Study of Mesoionic Compounds in Melanoma Treatment : Research into the antitumor activity of mesoionic compounds derived from 4-nitrocinnamoyl chloride against melanoma cell lines revealed promising results. These compounds showed potential in inhibiting tumor growth, highlighting their application in cancer research and therapy (Senff-Ribeiro et al., 2003).

Mechanism of Action

The mechanism of action for “trans-4-Nitrocinnamoyl chloride” is not explicitly mentioned in the sources I found. As a derivatization reagent, it likely reacts with other compounds to form derivatives that are easier to analyze or detect .

Safety and Hazards

“trans-4-Nitrocinnamoyl chloride” is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting and immediately call a poison center or doctor .

properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-6H/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPXNPWALFDXJD-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Nitrocinnamoyl chloride

CAS RN

61921-33-3
Record name trans-4-Nitrocinnamoyl chloride
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